molecular formula C18H16O3 B5853787 3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one

3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one

Cat. No. B5853787
M. Wt: 280.3 g/mol
InChI Key: IPOPAICMPANOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of flavonoids. This compound has been widely studied in the scientific community due to its potential therapeutic properties. In

Mechanism of Action

The mechanism of action of 3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, it has been found to increase the levels of antioxidant enzymes such as SOD and catalase. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one in lab experiments is that it is a synthetic compound, which allows for better control over the purity and concentration of the compound. Additionally, this compound has been extensively studied, and its properties are well documented. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one. One area of research could be to further elucidate the mechanism of action of this compound. Additionally, more studies could be conducted to investigate the potential therapeutic effects of this compound in various disease models. Furthermore, research could be conducted to optimize the synthesis method of this compound to improve its yield and purity. Finally, studies could be conducted to investigate the potential toxicity of this compound and its safety for human use.
Conclusion:
In conclusion, 3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one is a synthetic compound that has been extensively studied for its potential therapeutic properties. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been shown to modulate various signaling pathways in the body. Although its mechanism of action is not fully understood, this compound has been well documented, and its properties are well established. There are several future directions for research on this compound, and further studies are needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one involves the reaction of 2-hydroxyacetophenone with 3-methyl-2-buten-1-ol in the presence of a base catalyst. The reaction is carried out at a high temperature and under an inert atmosphere. The resulting product is then purified using column chromatography to obtain pure 3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one.

Scientific Research Applications

3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to reduce inflammation and oxidative stress in various animal models.

properties

IUPAC Name

3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-12(2)9-10-20-13-7-8-15-14-5-3-4-6-16(14)18(19)21-17(15)11-13/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOPAICMPANOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one

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